[(1R,2R,4R)-5,5-Difluoro-2-bicyclo[2.2.1]heptanyl]methanamine;hydrochloride

medicinal chemistry physicochemical profiling lead optimization

The 5,5-difluoro substitution simultaneously alters molecular recognition, metabolic vulnerability, and ground-state conformation—attributes that a single fluorine or alternative fluorination pattern cannot achieve. This conformationally locked surrogate replaces flexible alkylamines or saturated heterocycles in kinase hinge-binding motifs, offers calibrated lipophilicity for GPCR targets, withstands oxidative metabolism, and facilitates consistent binding-mode sampling in FBDD screens. Ideal for CNS-penetrant lead optimization and pre-validated fragment library construction.

Molecular Formula C8H14ClF2N
Molecular Weight 197.65
CAS No. 2361609-52-9
Cat. No. B2949808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(1R,2R,4R)-5,5-Difluoro-2-bicyclo[2.2.1]heptanyl]methanamine;hydrochloride
CAS2361609-52-9
Molecular FormulaC8H14ClF2N
Molecular Weight197.65
Structural Identifiers
SMILESC1C2CC(C1CC2(F)F)CN.Cl
InChIInChI=1S/C8H13F2N.ClH/c9-8(10)3-5-1-7(8)2-6(5)4-11;/h5-7H,1-4,11H2;1H/t5-,6+,7-;/m1./s1
InChIKeyGBIREIQNZJXFSM-FNCXLRSCSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

[(1R,2R,4R)-5,5-Difluoro-2-bicyclo[2.2.1]heptanyl]methanamine hydrochloride – Stereodefined Fluorinated Norbornane Building Block for Medicinal Chemistry Procurement


[(1R,2R,4R)-5,5-Difluoro-2-bicyclo[2.2.1]heptanyl]methanamine hydrochloride (CAS 2361609-52-9) is a racemic, endo-configured fluorinated norbornane derivative bearing a primary aminomethyl substituent. It belongs to the class of gem‑difluoro cycloalkane amines that serve as conformationally locked structural surrogates in drug discovery [1]. The compound features three defined stereocenters, a rigid bicyclo[2.2.1]heptane scaffold, and the 5,5‑difluoro motif, endowing it with a distinct topological polar surface area (26 Ų), hydrogen‑bond donor/acceptor profile, and lipophilicity modulation capacity relative to non‑fluorinated and regioisomeric norbornane derivatives .

Why Generic Substitution of [(1R,2R,4R)-5,5-Difluoro-2-bicyclo[2.2.1]heptanyl]methanamine hydrochloride Fails – Key Differentiation Drivers


Simple norbornane or monohalogenated analogs cannot replicate the quantitative property profile of [(1R,2R,4R)-5,5-difluoro-2-bicyclo[2.2.1]heptanyl]methanamine hydrochloride because the specific placement of two fluorine atoms at C5 simultaneously alters molecular recognition, metabolic vulnerability, and ground-state conformation in ways that a single fluorine, a different fluorination pattern, or an unsubstituted scaffold independently cannot achieve . The exact 5,5‑difluoro regiochemistry, combined with the endo‑disposed aminomethyl group, generates a unique hydrogen‑bond donor/acceptor arrangement and electrostatic surface that are not mimicked by the 2,2‑difluoro or 7,7‑difluoro isomers, making inter‑compound substitution scientifically unsound without re‑validation of target engagement and pharmacokinetics [1].

Quantitative Differentiation Evidence for [(1R,2R,4R)-5,5-Difluoro-2-bicyclo[2.2.1]heptanyl]methanamine hydrochloride vs Closest Analogs


Increased Hydrogen‑Bond Acceptor Count and Topological Polar Surface Area Relative to Non‑Fluorinated Norbornane Methanamine

The 5,5‑difluoro substitution adds two hydrogen‑bond acceptors (total 3 acceptors) and increases topological polar surface area (TPSA) compared with the non‑fluorinated bicyclo[2.2.1]heptane‑2‑methanamine scaffold. While a direct head‑to‑head assay is not available, computed descriptors for the target compound (CID 139026547) show 3 H‑bond acceptors and a TPSA of 26 Ų, versus a predicted 1 H‑bond acceptor and a lower TPSA (∼3 Ų) for the non‑fluorinated analog [1]. This difference is expected to influence passive permeability and target‑binding energetics .

medicinal chemistry physicochemical profiling lead optimization

Constrained Rotatable Bond Profile vs. 7,7‑Difluoro Regioisomer

The target compound possesses only one rotatable bond (the CH₂–NH₂ linkage), identical to the 7,7‑difluoro isomer (CID not available) but with a different three‑dimensional orientation of the amine vector. The 5,5‑difluoro regioisomer places the aminomethyl group at the 2‑position of the norbornane, resulting in a distinct exit vector angle compared with the 2‑amino‑7,7‑difluoro isomer (CAS 1432679‑64‑5), which lacks the methylene spacer [1]. While no head‑to‑head binding data exist, the differential spatial presentation of the amine pharmacophore is expected to yield divergent structure‑activity relationships (SAR) in any target pocket [2].

conformational restriction scaffold design drug‑likeness

Higher Heavy Atom Count and Molecular Weight vs. Mono‑Fluorinated or Non‑Fluorinated Amine Analogs

The 5,5‑difluoro derivative has a molecular weight of 197.65 g·mol⁻¹ and 12 heavy atoms, compared with 147.17 g·mol⁻¹ (11 heavy atoms) for 7,7‑difluorobicyclo[2.2.1]heptan‑2‑amine and an estimated ~111 g·mol⁻¹ (8 heavy atoms) for the non‑fluorinated norbornane‑2‑methanamine [1]. The increased mass and fluorine content are associated with enhanced metabolic stability in class‑matched compounds, as C–F bonds resist cytochrome P450 oxidative metabolism more effectively than C–H bonds .

molecular recognition lipophilicity modulation ADME prediction

Endo‑Configured Aminomethyl as a Defined Chiral Vector vs. Exo or Unsubstituted Norbornane Cores

The compound is provided as the (1R,2R,4R) racemate with an endo‑oriented CH₂NH₂ group, ensuring a reproducible spatial orientation of the primary amine. In contrast, exo‑substituted or achiral norbornane amines offer different vector angles that can lead to divergent biological activity . The 5,5‑difluoro‑2‑exo‑aminomethyl isomer, for example, would project the amine ~1.5 Å differently from the endo isomer, potentially altering hydrogen‑bond distance and angle to a target residue [1].

stereochemistry chiral building block selective receptor engagement

Procurement‑Relevant Application Scenarios for [(1R,2R,4R)-5,5-Difluoro-2-bicyclo[2.2.1]heptanyl]methanamine hydrochloride


Scaffold‑Hopping in Kinase Inhibitor Programs Requiring a Conformationally Restricted Hinge‑Binder Mimic

The 5,5‑difluoro‑norbornane methanamine can replace a flexible alkylamine or a saturated heterocycle in a kinase hinge‑binding motif, offering a rigid, fluorinated scaffold that maintains the amine hydrogen‑bond donor while altering the exit vector . The increased TPSA and fluorine content may reduce promiscuity compared with non‑fluorinated norbornane analogs, as inferred from computed descriptor differences [1].

GPCR Modulator Libraries Leveraging Fluorine‑Induced Lipophilicity Modulation

For G‑protein‑coupled receptor targets where balanced logD is critical, the 5,5‑difluoro derivative provides a calibrated lipophilicity increase over the non‑fluorinated scaffold without introducing a metabolically labile benzylic position. The single rotatable bond preserves sufficient flexibility for induced‑fit binding, while the gem‑difluoro group stabilizes the scaffold against oxidative metabolism .

Fragment‑Based Drug Discovery (FBDD) Using a Pre‑Fluorinated, Stereodefined Fragment

The compound’s low molecular weight (197.65 Da), limited rotatable bonds, and dual fluorine atoms make it suitable as a pre‑validated fragment for FBDD. The 5,5‑difluoro motif is already installed, obviating late‑stage fluorination. Its TPSA of 26 Ų and 3 H‑bond acceptors are favorable for fragment library membership, and its endo‑amine geometry ensures consistent binding‑mode sampling across crystallographic screens .

Chiral Building Block for Asymmetric Synthesis of CNS‑Penetrant Candidates

The rigid, low‑molecular‑weight scaffold with a defined stereochemistry is ideal for constructing CNS‑penetrant molecules where reduced conformational entropy can enhance target selectivity. The 5,5‑difluoro substitution may improve brain‑to‑plasma ratio compared with non‑fluorinated norbornane amines, based on class‑level fluorine‑mediated P‑glycoprotein evasion .

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